N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with three methyl groups: two on the amine nitrogen (N,N-dimethyl) and one at the 5-position of the fused ring system. This scaffold is notable for its structural similarity to adenosine and ATP analogs, enabling interactions with biological targets such as kinases, ATP-dependent enzymes, and neurotransmitter receptors. The compound has been investigated for applications in infectious disease therapy, neuropharmacology, and oncology, though its specific biological profile depends on substituent patterns and physicochemical properties .
Structure
3D Structure
Properties
IUPAC Name |
N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-7-6-9(12(2)3)13-8(11-7)4-5-10-13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJSJBVDQZSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amines and related triazolopyrimidines exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:
Substituent Effects on Pharmacokinetics and Selectivity
- N-Alkylation (N,N-dimethyl): Enhances metabolic stability by reducing oxidative deamination. For example, this compound and MPZP exhibit prolonged half-lives in liver microsomes compared to non-alkylated analogs .
- Aromatic Substituents :
- Triazolo vs. Pyrazolo Cores :
Table 2: Pharmacokinetic and Toxicity Profiles
Key Research Findings
- Anti-Infective Agents : Pyrazolo[1,5-a]pyrimidin-7-amines with 3-aryl/5-alkyl substituents (e.g., 4-fluorophenyl) show sub-micromolar activity against M. tuberculosis without cardiotoxicity risks .
- Neuropharmacology : N,N-Dialkylation (e.g., MPZP ) improves blood-brain barrier penetration for CNS targets like CRF1 .
- Agricultural Applications : Triazolopyrimidines like Ametoctradin leverage their electron-deficient cores for fungicidal activity .
Biological Activity
N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been extensively studied for their antimycobacterial , anticancer , and enzyme inhibitory activities. The compound exhibits notable efficacy against Mycobacterium tuberculosis (M.tb) and various cancer cell lines.
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines act as potent inhibitors of mycobacterial ATP synthase. A study synthesized approximately 70 novel derivatives and evaluated their activity against M.tb. The most effective analogues contained specific substituents that enhanced their antimycobacterial properties. Key findings include:
- Inhibition of M.tb Growth : Selected compounds demonstrated significant in vitro inhibition of M.tb growth.
- In Vivo Efficacy : Certain derivatives were active in an acute mouse model of tuberculosis, indicating potential for therapeutic use in treating tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance:
- Cell Line Studies : Compounds were screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. While some derivatives showed promising results, others did not exhibit significant growth inhibition .
- Structure-Activity Relationships : The SAR investigations revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance anticancer activity .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes:
- Cathepsin K Inhibition : A series of 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidines were synthesized and tested for cathepsin K inhibition. The results indicated moderate inhibition activity with a Ki value greater than 77 µM .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural characteristics. Key aspects include:
| Substituent Position | Effect on Activity | Example Compounds |
|---|---|---|
| C-3 | Enhances binding affinity | 3-(4-fluoro)phenyl derivatives |
| C-5 | Modulates enzyme inhibition | Various alkyl/aryl substituents |
| C-7 | Critical for antimycobacterial activity | 2-pyridinemethanamine derivatives |
Case Studies
Several studies have highlighted the compound's potential:
- Study on Antimycobacterial Activity : This study synthesized a library of pyrazolo[1,5-a]pyrimidines and assessed their activity against M.tb. The most promising candidates exhibited low hERG liability and good metabolic stability .
- Anticancer Screening : A recent investigation screened a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. Results indicated varying degrees of cytotoxicity with some compounds showing IC50 values below 20 µM .
Q & A
Q. What synthetic methodologies are most effective for preparing N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives?
Methodological Answer: The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by regioselective functionalization. Key steps include:
- Core Formation : Cyclization of aminopyrazole derivatives with β-ketoesters or enaminones under acidic or basic conditions .
- Substituent Introduction : Alkylation or nucleophilic substitution at position 7 using dimethylamine or methyl groups. Catalysts like iodine or Lewis acids improve regioselectivity .
- Optimization : Solvent selection (e.g., ethanol, DMF) and temperature control (60–100°C) enhance yields (48–78%) .
Q. Table 1: Representative Synthetic Routes
| Substituent Position | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 7-Amino | Enaminone + Pyridine, reflux | 65 | |
| 5-Methyl | Methyl iodide, K₂CO₃, DMF | 72 | |
| 3-Trifluoromethyl | CF₃COCl, AlCl₃ | 58 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., δ 8.6 ppm for pyrimidine protons) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., C–H···π interactions in crystal lattices) .
- HRMS/LC-MS : Validates molecular weight (e.g., m/z 355.34 for C₁₅H₁₈F₃N₅) .
Advanced Research Questions
Q. How do structural modifications influence its kinase inhibitory activity?
Methodological Answer:
- Trifluoromethyl Group : Enhances binding to hydrophobic pockets in CDK9 (IC₅₀: 0.12 µM vs. 1.4 µM for non-CF₃ analogs) .
- Aminoalkyl Side Chains : Dimethylaminoethyl groups improve blood-brain barrier penetration for neuropharmacological applications .
- Heteroaryl Substitutions : Pyridinylmethyl moieties boost anti-mycobacterial activity (MIC: 0.5 µg/mL vs. 4 µg/mL for phenyl analogs) .
Q. Table 2: SAR for Anticancer Activity
| Substituent (Position) | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CF₃ (2) | CDK9 | 0.12 | |
| CH₃ (5) | CDK2 | 2.3 | |
| Cl (6) | Tubulin | 0.8 |
Q. What mechanisms underlie its pro-apoptotic effects in cancer cells?
Methodological Answer:
- CDK9 Inhibition : Blocks phosphorylation of RNA polymerase II, reducing anti-apoptotic proteins (Mcl-1, Bcl-2) .
- Tubulin Polymerization : Triazolopyrimidine derivatives stabilize microtubules, disrupting mitosis (EC₅₀: 0.3 µM) .
- Oxidative Stress : Metabolites generate ROS, triggering mitochondrial apoptosis (caspase-3 activation at 10 µM) .
Q. How can contradictory data on substituent effects be resolved?
Methodological Answer:
- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Computational Modeling : MD simulations predict binding poses (e.g., CF₃ groups in CDK9’s hydrophobic cleft) .
- Meta-Analysis : Aggregate data from >20 derivatives to identify trends (e.g., electron-withdrawing groups enhance potency) .
Q. Table 3: Resolving Data Contradictions
| Study | Substituent | Reported Activity | Resolved Factor |
|---|---|---|---|
| A | 4-Fluorophenyl | MIC = 0.5 µg/mL | Use of logP-optimized analogs |
| B | 3-Chlorophenyl | IC₅₀ = 1.2 µM | Solubility limitations in vitro |
Q. What strategies improve bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
